8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene, also known as S14161, is a novel small molecule compound identified as a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway. [] This compound belongs to the chromene family, which are heterocyclic organic compounds known for their diverse biological activities. [] S14161 has garnered significant interest in scientific research due to its potent anti-cancer and anti-thrombotic properties, particularly in the context of leukemia, myeloma, and glioblastoma. [, , , ]
The compound belongs to the class of chromenes, which are bicyclic compounds characterized by a benzopyran structure. The presence of the nitro group and the ethoxy substituent distinguishes it from other chromene derivatives, enhancing its pharmacological profile.
The synthesis of 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene can be achieved through various methods, with one notable approach involving a tandem oxa-Michael-Henry reaction. This method typically utilizes salicylaldehydes and β-nitrostyrenes in the presence of organocatalysts such as L-prolinamide.
This synthetic route allows for the production of both enantiomers of the compound, which can be crucial for studying their biological effects on tumor cell lines .
The molecular structure of 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene is characterized by:
C1=CC(=C(C=C1)OC(=O)C2=C(C(=C(C=C2)[N+](=O)[O-])F)O)C
ZCIZYSGDANGXAZ-UHFFFAOYSA-N
8-Ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene can undergo various chemical reactions:
These reactions allow for further functionalization of the compound, potentially leading to derivatives with enhanced biological activities .
The mechanism of action for 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene primarily involves its interaction with biological targets such as enzymes and receptors:
The detailed understanding of these mechanisms is crucial for developing therapeutic applications targeting specific cancers .
These properties are significant for practical applications in drug formulation and delivery systems .
8-Ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene has several scientific applications:
Research continues into optimizing its synthesis and exploring its full range of biological activities, potentially leading to new therapeutic agents .
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.:
CAS No.: